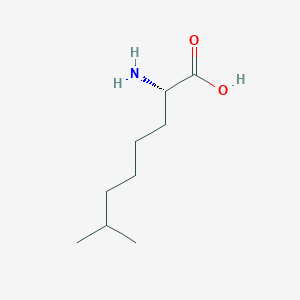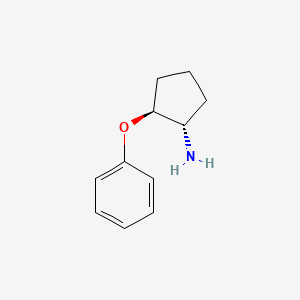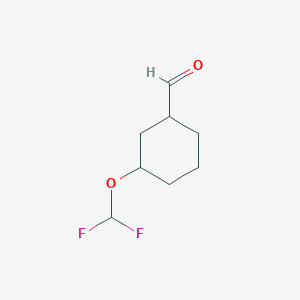
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a tert-butyl ester group and a nitro-substituted pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The pyrazole ring can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate largely depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate include:
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate: Differing by the presence of an amino group instead of a nitro group, this compound has different reactivity and applications.
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
tert-butyl 3-(4-nitropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(14)4-5-12-7-8(6-11-12)13(15)16/h6-7H,4-5H2,1-3H3 |
Clé InChI |
LYKODKCNYJXLQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)







![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)



